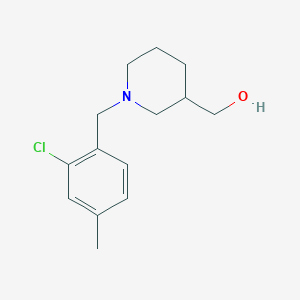
(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanol
描述
(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanol is a useful research compound. Its molecular formula is C14H20ClNO and its molecular weight is 253.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanol is a piperidine derivative that has garnered attention in biological research due to its potential therapeutic applications. This compound's structure, featuring a piperidine ring and a chloromethylbenzyl substituent, suggests possible interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and relevant case studies.
Target Interactions
Piperidine derivatives, including this compound, are known to interact with several biological targets:
- Enzyme Inhibition : These compounds can inhibit the activity of specific enzymes, thereby altering metabolic pathways.
- Receptor Binding : They may bind to various receptors, influencing physiological responses.
Biochemical Pathways
Research indicates that some piperidine derivatives exhibit antiplasmodial activity, suggesting they may interfere with the life cycle of the Plasmodium parasite responsible for malaria. The specific pathways affected include:
- Inhibition of Parasite Growth : Compounds like this compound may disrupt critical processes in the parasite's life cycle.
Antiparasitic Activity
A study demonstrated that certain piperidine derivatives possess significant antiplasmodial activity. For instance, compounds structurally similar to this compound were tested against Plasmodium falciparum. The results indicated an IC50 value in the low micromolar range, showcasing potential as leads for antimalarial drug development.
Anticancer Properties
Another area of investigation involves the compound's potential as an anticancer agent. In vitro studies have shown that related piperidine derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with similar compounds is essential. Below is a summary table highlighting key characteristics:
| Compound Name | Antiplasmodial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Moderate | Significant | 5.0 |
| (1-(2-Chlorobenzyl)piperidin-3-yl)methanol | Low | Moderate | 10.0 |
| (1-(4-Fluorobenzyl)piperidin-3-yl)methanol | High | Weak | 3.0 |
属性
IUPAC Name |
[1-[(2-chloro-4-methylphenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-11-4-5-13(14(15)7-11)9-16-6-2-3-12(8-16)10-17/h4-5,7,12,17H,2-3,6,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMSKZWZMXBKNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCCC(C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















